Product packaging for 4-(Azetidin-3-yloxy)piperidine(Cat. No.:CAS No. 1441004-41-6)

4-(Azetidin-3-yloxy)piperidine

Cat. No.: B1450590
CAS No.: 1441004-41-6
M. Wt: 156.23 g/mol
InChI Key: FVHLZMQGSBUWPL-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Azetidine (B1206935) Heterocycles in Drug Discovery and Development

Piperidine, a six-membered nitrogen-containing heterocycle, and azetidine, its four-membered counterpart, are prominent structural motifs in a multitude of natural products and synthetic drugs. longdom.org Their prevalence underscores their importance as privileged scaffolds in the design of new medicines.

Saturated heterocycles are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and lacking a system of conjugated double bonds. In recent years, there has been a growing appreciation for the advantages of incorporating these three-dimensional structures into drug molecules, a trend often referred to as "escaping from flatland". Aromatic rings, while historically prevalent in drug design, can sometimes lead to issues with solubility and metabolism. Saturated heterocycles, in contrast, offer several benefits:

Improved Physicochemical Properties: The introduction of saturated rings can enhance aqueous solubility and modulate lipophilicity, which are crucial parameters for drug absorption and distribution.

Enhanced Three-Dimensionality: The non-planar nature of saturated heterocycles allows for more precise and complex interactions with the three-dimensional binding sites of biological targets like proteins and enzymes.

Metabolic Stability: Saturated rings can be less susceptible to certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, which can lead to improved metabolic stability and a more predictable pharmacokinetic profile. rsc.org

Access to Novel Chemical Space: The stereochemical complexity of saturated heterocycles provides opportunities for creating diverse molecular shapes and exploring new areas of chemical space, which can lead to the discovery of drugs with novel mechanisms of action.

The piperidine ring, in particular, is one of the most ubiquitous heterocyclic scaffolds in approved drugs. mdpi.com Its conformational flexibility allows it to adopt various shapes to fit into different binding pockets, making it a versatile building block in drug design. thieme-connect.com

Azetidines are four-membered nitrogen-containing heterocycles that have gained considerable attention in medicinal chemistry in recent years. researchgate.net Despite the inherent ring strain, the azetidine moiety offers unique structural and electronic properties that can be advantageously exploited in drug design.

One of the key applications of the azetidine ring is its use as a bioisostere . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a particular functional group with a bioisostere is a common strategy in drug optimization to improve potency, selectivity, or pharmacokinetic parameters.

The azetidine ring has been successfully employed as a bioisostere for other common cyclic amines, such as piperidine and pyrrolidine (B122466), as well as for acyclic fragments. researchgate.net This bioisosteric replacement can have a profound impact on a molecule's properties:

Metabolic Stability: Replacing a metabolically labile group with an azetidine ring can block or alter metabolic pathways. For example, azetidines have been used to replace piperidine rings to prevent N-dealkylation, a common metabolic route for piperidine-containing drugs. longdom.org

Physicochemical Properties: The incorporation of an azetidine can lead to a decrease in lipophilicity and an increase in aqueous solubility, which can be beneficial for oral bioavailability. rsc.org

Binding Interactions: The rigid and compact nature of the azetidine ring can lead to more defined interactions with a biological target, potentially improving binding affinity and selectivity.

Novelty and Intellectual Property: The use of less common scaffolds like azetidine can lead to the discovery of novel chemical entities with unique pharmacological profiles, providing a pathway to new intellectual property.

Research has shown that the incorporation of an azetidine ring can significantly alter the pharmacological and metabolic profile of a drug candidate, making it a valuable tool for medicinal chemists. longdom.org

The Compound in Focus: 4-(Azetidin-3-yloxy)piperidine

The chemical compound This compound represents a fascinating combination of the two aforementioned heterocyclic scaffolds, linked by an ether bond. While extensive, peer-reviewed research specifically detailing the synthesis and biological applications of this exact molecule is limited, we can infer its potential properties and synthetic accessibility based on the well-established chemistry of its constituent parts and related structures.

Chemical Properties of this compound

Based on data from chemical suppliers, the fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
CAS Number 1441004-41-6 sigmaaldrich.com
Molecular Formula C₈H₁₆N₂O sigmaaldrich.com
Molecular Weight 156.23 g/mol sigmaaldrich.com
InChI Key FVHLZMQGSBUWPL-UHFFFAOYSA-N sigmaaldrich.com

Synthesis of this compound and its Derivatives

The synthesis of this compound would likely involve the coupling of a protected azetidin-3-ol (B1332694) derivative with a protected 4-hydroxypiperidine (B117109) derivative, followed by deprotection. A common synthetic strategy for forming ether linkages is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or a compound with a suitable leaving group.

A plausible synthetic route could be:

Protection of Functional Groups: The nitrogen atoms of both the azetidine and piperidine rings would need to be protected with suitable protecting groups (e.g., Boc, Cbz) to prevent side reactions. The hydroxyl group of either the azetidin-3-ol or 4-hydroxypiperidine would also be activated.

Coupling Reaction: The protected azetidin-3-ol could be deprotonated with a strong base to form an alkoxide, which would then react with a protected 4-halopiperidine or a piperidine with another good leaving group at the 4-position. Alternatively, a Mitsunobu reaction could be employed to couple the two protected heterocyclic alcohols directly.

Deprotection: The protecting groups on the nitrogen atoms would be removed under appropriate conditions (e.g., acid treatment for Boc groups) to yield the final product, this compound.

The synthesis of various derivatives of this scaffold has been reported in the patent literature, often as intermediates in the preparation of more complex biologically active molecules. For instance, the synthesis of N-substituted derivatives is a common strategy to explore the structure-activity relationship of a new chemical series.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a promising building block for the development of new drugs. Its potential applications can be inferred from the known biological activities of compounds containing either piperidine or azetidine rings, as well as related ether-linked heterocyclic systems.

Central Nervous System (CNS) Disorders: Both piperidine and azetidine are common features in drugs targeting CNS receptors. The combination of these two rings could lead to novel compounds with activity at targets such as dopamine, serotonin (B10506), or muscarinic receptors.

Enzyme Inhibition: The unique three-dimensional shape of the this compound scaffold could allow it to fit into the active sites of various enzymes, making it a candidate for the development of enzyme inhibitors for a range of diseases.

Modulation of Ion Channels: The basic nitrogen atoms in the piperidine and azetidine rings can be protonated at physiological pH, allowing for interactions with the charged residues of ion channels.

While specific biological data for this compound is not widely available in the public domain, the structural motif is present in compounds that have been investigated for a variety of therapeutic targets. The table below presents some examples of related compounds and their areas of investigation.

Compound ClassTherapeutic Target/Application
Azetidine-containing compoundsPIM kinase inhibitors for cancer therapy acs.org
Piperidine-containing compoundsInhibitors of PI3Kδ for cancer therapy nih.gov
Azetidine-piperidine linked structuresModulators of metabotropic glutamate (B1630785) receptors acs.org

The exploration of the this compound scaffold and its derivatives represents a fertile area for future research in medicinal chemistry. The combination of the well-established piperidine ring with the increasingly popular azetidine moiety offers a wealth of opportunities for the design and discovery of new drugs with improved properties and novel mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B1450590 4-(Azetidin-3-yloxy)piperidine CAS No. 1441004-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-3-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHLZMQGSBUWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Azetidin 3 Yloxy Piperidine and Analogous Structures

Retrosynthetic Analysis of the 4-(Azetidin-3-yloxy)piperidine Core

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. This process involves a series of disconnections and functional group interconversions.

Principles of Retrosynthetic Disconnection and Target Molecule Simplification

The core principle of retrosynthetic analysis is to simplify a complex target molecule through a series of logical steps. ajchem-a.comgoogle.com This involves identifying strategic bonds that, when disconnected, lead to stable and synthetically accessible precursor molecules. nih.govnih.gov The goal is to work backward from the target until readily available starting materials are reached. ajchem-a.com This process allows for the exploration of multiple synthetic routes, ultimately enabling the selection of the most efficient and practical pathway. google.comchemrxiv.org

For the this compound core, the most logical initial disconnection is the C-O-C ether linkage. This is a common and reliable disconnection point in retrosynthesis. This disconnection simplifies the target molecule into two more manageable heterocyclic precursors: an azetidine (B1206935) derivative and a piperidine (B6355638) derivative.

Identification of Key Synthons and Corresponding Synthetic Equivalents

A synthon is an idealized fragment, often an ion, that results from a disconnection. nih.govnih.govbiosynth.com Since synthons themselves are not typically stable reagents, they are represented by their corresponding synthetic equivalents, which are actual chemical compounds that can be used in the laboratory to effect the desired transformation. nih.govnih.gov

Disconnecting the ether bond in this compound can be approached in two ways, leading to two pairs of synthons:

Disconnection A:

Synthon 1 (electrophilic azetidine): An azetidin-3-yl cation.

Synthetic Equivalent 1: N-protected 3-hydroxyazetidine with an activated hydroxyl group (e.g., a tosylate or mesylate) or N-protected 3-haloazetidine.

Synthon 2 (nucleophilic piperidine): A piperidin-4-oxide anion.

Synthetic Equivalent 2: N-protected 4-hydroxypiperidine (B117109).

Disconnection B:

Synthon 3 (nucleophilic azetidine): An azetidin-3-oxide anion.

Synthetic Equivalent 3: N-protected 3-hydroxyazetidine.

Synthon 4 (electrophilic piperidine): A piperidin-4-yl cation.

Synthetic Equivalent 4: N-protected 4-hydroxypiperidine with an activated hydroxyl group (e.g., a tosylate or mesylate) or N-protected 4-halopiperidine.

Both disconnection strategies lead to N-protected 3-hydroxyazetidine and N-protected 4-hydroxypiperidine as the key synthetic precursors. The choice of protecting groups for the nitrogen atoms is crucial to prevent side reactions and will be discussed in the synthetic approaches.

Application of Functional Group Interconversions (FGI) and Functional Group Additions (FGA) in Synthetic Planning

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a disconnection or a subsequent synthetic step. nih.govnih.gov In the context of this compound synthesis, FGI is essential for activating the hydroxyl groups of the precursor molecules. For instance, converting the hydroxyl group of N-protected 3-hydroxyazetidine into a good leaving group, such as a tosylate, is a key FGI that enables the subsequent etherification reaction.

Functional Group Addition (FGA) involves adding a functional group to a molecule to enable a specific transformation. While less central to the primary disconnection of the ether linkage in this target, FGA could be relevant in the synthesis of the precursor heterocycles themselves.

Direct Synthetic Approaches to this compound and Closely Related Precursors

Based on the retrosynthetic analysis, the most direct approaches to forming the this compound core involve the coupling of an N-protected 3-hydroxyazetidine with an N-protected 4-hydroxypiperidine. Two classical and reliable methods for ether formation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or sulfonate ester via an SN2 mechanism. organic-chemistry.orgresearchgate.netrsc.org In this context, one of the hydroxyl groups would be deprotonated to form a nucleophilic alkoxide, while the other would be converted into a suitable leaving group. For example, N-Boc-4-hydroxypiperidine could be deprotonated with a strong base like sodium hydride, and the resulting alkoxide would then react with N-Boc-3-azetidinyl tosylate.

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD). google.comcore.ac.uk This reaction is particularly useful as it often proceeds with inversion of stereochemistry at the alcohol center and can be effective when the Williamson ether synthesis is sluggish. core.ac.uk In this case, N-protected 3-hydroxyazetidine and N-protected 4-hydroxypiperidine would be reacted together in the presence of the Mitsunobu reagents.

Reported Preparations of Azetidinyl Piperidine Derivatives and Intermediates

The key intermediates for the synthesis of this compound are N-protected 3-hydroxyazetidine and N-protected 4-hydroxypiperidine. The synthesis of these precursors is well-documented in the chemical literature.

N-Boc-3-hydroxyazetidine: This intermediate can be prepared through various routes. One common method involves the cyclization of a suitable amino alcohol precursor. For instance, a multi-step synthesis starting from 1,2-epoxypropane and benzaldehyde can yield 3-hydroxyazetidine hydrochloride, which can then be protected with a Boc group. Another approach involves the cyclization of tert-butylamine with epichlorohydrin, followed by subsequent functional group manipulations.

N-Boc-4-hydroxypiperidine: This is a commercially available building block. Its synthesis typically starts from 4-piperidone hydrochloride hydrate. The piperidone is first neutralized, then reduced (e.g., with sodium borohydride) to form 4-hydroxypiperidine. The secondary amine is then protected with a Boc group using di-tert-butyl dicarbonate.

Below is a table summarizing the key intermediates and their typical synthetic routes:

IntermediateStarting MaterialsKey Reaction Steps
N-Boc-3-hydroxyazetidine1,2-epoxypropane, benzaldehyde, ammoniaRing-opening, hydrolysis, cyclization, Boc protection
tert-butylamine, epichlorohydrinCyclization, acetylation, deacetylation
N-Boc-4-hydroxypiperidine4-piperidone hydrochloride hydrateNeutralization, reduction, Boc protection

General Synthetic Strategies for Azetidine Ring Systems

The construction of the strained four-membered azetidine ring presents a synthetic challenge, and numerous methods have been developed to address this. These strategies are crucial for accessing the diverse range of azetidine-containing building blocks needed for medicinal chemistry and materials science.

One of the most direct methods for forming four-membered rings is the [2+2] cycloaddition . However, this approach is often more challenging for azetidines compared to other four-membered rings. More commonly, azetidine rings are synthesized through intramolecular cyclization reactions. These typically involve a 1,3-difunctionalized propane derivative where an amine nucleophile displaces a leaving group at the 3-position.

Other notable strategies include:

Ring expansion of aziridines.

Palladium-catalyzed C-H amination , which allows for the formation of the azetidine ring from an acyclic amine precursor with a strategically positioned C-H bond.

Photochemical methods , such as the Paternò-Büchi reaction, can also be employed for the synthesis of azetidines.

The choice of synthetic strategy for a particular azetidine derivative depends on the desired substitution pattern and the availability of starting materials.

Aza-Michael Addition Routes to Azetidine Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for forming C-N bonds. mdpi.com This strategy has been effectively applied to the synthesis of functionalized azetidine derivatives. mdpi.comnih.gov A common approach involves reacting an α,β-unsaturated ester containing an azetidine ring with various heterocyclic amines. mdpi.com

For instance, (N-Boc-azetidin-3-ylidene)acetate can be synthesized from (N-Boc)azetidin-3-one via a Horner–Wadsworth–Emmons reaction. mdpi.combohrium.com Subsequent aza-Michael addition with a suitable amine, catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net This method provides a simple and efficient route to new heterocyclic amino acid derivatives containing the azetidine scaffold. nih.govbohrium.com

Table 1: Examples of Aza-Michael Addition for Azetidine Synthesis

Michael Acceptor Amine Nucleophile Catalyst/Solvent Product Yield (%)

Cyclization Reactions in Azetidine Synthesis (e.g., from amino alcohols)

Intramolecular cyclization is a cornerstone of azetidine synthesis. A prevalent method involves the ring closure of γ-amino alcohols or their derivatives. This typically proceeds via an intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group on a carbon atom three positions away. frontiersin.org

An efficient strategy involves the activation of the hydroxyl group in a β-amino alcohol. acs.org Reagents such as N,N'-Carbonyldiimidazole can be used to activate the hydroxyl group, facilitating cyclization to form functionalized azetidines, as well as larger pyrrolidine (B122466) and piperidine rings, without the need for toxic reagents. acs.orgfigshare.com Another approach is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which selectively yields azetidines. frontiersin.org

More recent developments include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines through the formation of an alkyl–Pd(IV) intermediate followed by intramolecular cyclization. rsc.org Additionally, photochemical methods like the aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, provide a direct route to the azetidine core. nih.gov

General Synthetic Strategies for Piperidine Ring Systems

The piperidine ring is one of the most common heterocyclic motifs in approved pharmaceuticals. nih.govnih.gov Its synthesis is well-established, with numerous methods available for its construction from acyclic or aromatic precursors.

Cyclization Reactions (e.g., Dieckmann Condensation, Nazarov Cyclization, Radical-Mediated Amine Cyclization)

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classical and effective method for synthesizing cyclic β-keto esters, which are precursors to piperidones. synarchive.compurechemistry.orgorganicreactions.org The reaction is initiated by a strong base that deprotonates an α-carbon, leading to an enolate that attacks the second ester group to form the six-membered ring. purechemistry.org This approach has been widely used to prepare a variety of substituted piperidine-2,4-diones. core.ac.ukresearchgate.net

Nazarov Cyclization: The traditional Nazarov cyclization is an acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones. nih.gov Its application in synthesizing nitrogen heterocycles, known as the aza-Nazarov cyclization, is used to construct five-membered rings like isoindolinones and α-methylene-γ-lactams from N-acyliminium ion precursors. nih.govbeilstein-journals.org While powerful for 5-membered N-heterocycles, it is not a standard or common route for the direct synthesis of the six-membered piperidine ring.

Radical-Mediated Amine Cyclization: This modern approach allows for the formation of piperidines under mild conditions. nih.gov Aryl radicals, generated from aryl halides using organic photoredox catalysts, can undergo regioselective cyclization to construct complex spiropiperidines. nih.gov Other methods involve the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst or the cyclization of 1,6-enynes initiated by triethylborane. nih.gov Visible-light-driven radical silylative cyclization of aza-1,6-dienes has also been developed for the stereoselective synthesis of densely functionalized piperidines. nih.govresearchgate.net These radical-based methods are valued for their high functional group tolerance. rsc.orgnih.gov

Catalytic Hydrogenation of Pyridine Derivatives

The reduction of the aromatic pyridine ring is one of the most direct and widely used methods for synthesizing the piperidine scaffold. nih.govresearchgate.net This transformation is typically achieved through catalytic hydrogenation using various transition metal catalysts. asianpubs.orgresearchgate.net

Platinum(IV) oxide (PtO₂, Adams' catalyst) is a mild and effective catalyst for the hydrogenation of substituted pyridines, often conducted in glacial acetic acid under 50-70 bar of hydrogen pressure at room temperature. researchgate.netasianpubs.orgasianpubs.org Other commonly used heterogeneous catalysts include rhodium on carbon (Rh/C) and palladium on carbon (Pd/C), which can operate under varying conditions of temperature and pressure. researchgate.netorganic-chemistry.org Recent advancements have also explored electrocatalytic hydrogenation, offering a method that proceeds at ambient temperature and pressure, presenting an alternative to traditional high-pressure thermochemical processes. nih.gov

Table 2: Catalytic Hydrogenation of Pyridines to Piperidines

Pyridine Substrate Catalyst Conditions Product Reference
2-Methyl Pyridine PtO₂ H₂ (70 bar), Glacial Acetic Acid, RT 2-Methyl Piperidine asianpubs.org
3-Phenyl Pyridine PtO₂ H₂ (60 bar), Glacial Acetic Acid, RT 3-Phenyl Piperidine asianpubs.org
Various Pyridines 10% Rh/C H₂ (5 atm), Water, 80 °C Corresponding Piperidines organic-chemistry.org

N-Heterocyclization of Primary Amines and Amino Alcohols

Piperidines can be constructed from acyclic precursors through N-heterocyclization reactions. A notable environmentally benign method is the reaction of primary amines with diols, catalyzed by a Cp*Ir complex, which forms cyclic amines with water as the only byproduct. nih.govacs.orgorganic-chemistry.org This reaction can be performed under relatively mild conditions (90-110 °C) and has been applied to synthesize a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Another straightforward approach is the one-pot cyclization of amino alcohols using thionyl chloride (SOCl₂), which avoids the multi-step protection-activation-cyclization-deprotection sequence typically required for such transformations. organic-chemistry.org

Enantioselective and Diastereoselective Approaches in Piperidine Synthesis

Controlling the stereochemistry of substituents on the piperidine ring is critical for medicinal chemistry applications. Numerous stereoselective strategies have been developed to this end.

Enantioselective Synthesis: Chiral auxiliaries, such as D-arabinopyranosylamine, can be used to direct the stereochemical outcome of reactions, enabling the synthesis of chiral piperidine derivatives. cdnsciencepub.comresearchgate.net For example, a domino Mannich–Michael reaction using a chiral auxiliary can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Another powerful technique involves interrupting the Hofmann-Löffler-Freytag (HLF) reaction with a chiral copper catalyst to achieve an enantioselective δ-C–H cyanation of acyclic amines, which can then be converted to a range of chiral piperidines. nih.gov Asymmetric copper-catalyzed cyclizative aminoboration is another modern method for producing chiral 2,3-cis-disubstituted piperidines. nih.gov

Diastereoselective Synthesis: The relative stereochemistry between substituents can be controlled through various methods. For 2,4-disubstituted piperidines, the diastereoselectivity can be governed simply by changing the order of the reaction sequence. acs.orgacs.org Visible-light-driven radical silylative cyclization of aza-1,6-dienes can also afford polysubstituted piperidines with high diastereoselectivity. nih.govresearchgate.net These methods provide access to specific stereoisomers, which is crucial for creating structurally diverse scaffolds for drug discovery. acs.orgacs.org

Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

For 4-(Azetidin-3-yloxy)piperidine, the IR spectrum is expected to show characteristic peaks that confirm the presence of its key structural features: the piperidine (B6355638) ring, the azetidine (B1206935) ring, the secondary amine groups (N-H), the ether linkage (C-O-C), and the aliphatic carbon-hydrogen (C-H) bonds.

Based on the analysis of similar heterocyclic amines and ethers, the anticipated absorption bands for this compound would include:

N-H Stretching: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the secondary amines in both the piperidine and azetidine rings.

C-H Stretching: Strong absorption bands are anticipated in the 2850-3000 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the aliphatic methylene (B1212753) (-CH₂) groups of the rings.

N-H Bending: A band in the 1590-1650 cm⁻¹ region may be observed due to the bending vibration of the N-H bonds.

C-O-C Stretching: A distinct, strong absorption band, typically found in the 1050-1150 cm⁻¹ range, would be indicative of the ether linkage between the azetidine and piperidine rings.

C-N Stretching: Absorptions corresponding to C-N bond stretching in aliphatic amines are expected in the 1020-1250 cm⁻¹ region.

While specific, experimentally determined spectral data for this compound is not publicly available in peer-reviewed literature, the analysis of its constituent functional groups allows for a theoretical prediction of its IR spectrum.

X-ray Diffraction Analysis for Solid-State Structural Determination

Currently, there are no published crystallographic data for this compound in crystallographic databases or scientific literature. The successful application of this technique would require the growth of a suitable single crystal of the compound, which is a prerequisite for the analysis. Should such a study be conducted, it would provide unequivocal proof of the compound's structure and offer valuable insights into its solid-state packing and intermolecular interactions.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a quantitative technique used to determine the mass percentage of each element within a compound. The experimental results are then compared with the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₈H₁₆N₂O. The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

Theoretical Elemental Composition of C₈H₁₆N₂O:

Molecular Weight: 156.23 g/mol

Carbon (C): 61.50%

Hydrogen (H): 10.32%

Nitrogen (N): 17.93%

Oxygen (O): 10.24%

Published experimental data from the synthesis and characterization of this compound would be required to provide the "found" percentages for comparison. Typically, experimentally determined values that are within ±0.4% of the theoretical values are considered confirmation of the compound's elemental stoichiometry.

Computational Chemistry Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

While numerous studies have employed molecular docking to investigate various piperidine (B6355638) derivatives as potential therapeutic agents, no specific molecular docking studies detailing the interactions of 4-(Azetidin-3-yloxy)piperidine with any biological target have been identified in the scientific literature. Research on other piperidine-containing molecules has shown that the piperidine ring can be crucial for establishing interactions within protein binding sites.

Chemoinformatic Analysis in Compound Profiling

Chemoinformatics involves the use of computational methods to analyze chemical data. This can include predicting a compound's physicochemical properties, potential biological activities, and "drug-likeness" based on its structure. This type of analysis is common for novel chemical scaffolds.

Analyses of broader libraries of piperidine-containing fragments have been conducted to assess their suitability for drug discovery programs. However, a specific chemoinformatic profile for this compound is not available in published research.

Quantum Chemical Calculations (e.g., DFT/B3LYP) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) with the B3LYP functional, are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can provide fundamental insights into a molecule's stability, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

While DFT calculations have been performed on the individual azetidine (B1206935) and piperidine rings, no research has been published that applies these quantum chemical methods to the combined this compound structure. Such calculations would be essential for a deep understanding of its intrinsic electronic properties and chemical reactivity.

Structure Activity Relationship Sar Studies of 4 Azetidin 3 Yloxy Piperidine Derivatives

Impact of Azetidine (B1206935) and Piperidine (B6355638) Ring Modifications on Biological Activity

Alterations to the core heterocyclic rings of the 4-(azetidin-3-yloxy)piperidine moiety, such as changing their size or replacing them with bioisosteres, can profoundly impact a compound's interaction with its biological target.

Ring contraction, such as the transformation of a piperidine to a pyrrolidine (B122466), represents a significant structural modification that alters the geometry and conformational flexibility of a molecule. Methods have been developed for the ring contraction of N-H piperidines to the corresponding pyrrolidine derivatives through an oxidative rearrangement, which proceeds via an iminium ion intermediate. researchgate.net Such changes in ring size can reposition key binding groups, potentially leading to altered or diminished target modulation. For instance, in the development of anti-trypanosomal agents, replacing a piperidine ring with an acyclic analogue resulted in a complete loss of activity, highlighting the importance of the cyclic structure for maintaining the necessary conformation for biological action. dndi.org

While direct ring-opening studies on the this compound scaffold are not extensively detailed in the provided context, the inherent strain of the azetidine ring makes it a useful synthetic handle for creating 1,3-amino functionalized products. researchgate.net The stability of the azetidine ring is a key attribute, but its potential for controlled ring-opening could be exploited to generate novel derivatives, although this might also lead to a loss of the rigid conformation often required for potent receptor binding.

Bioisosteric replacement is a cornerstone of drug design, aimed at improving a molecule's properties while retaining its desired biological activity. The azetidine ring is increasingly recognized as a valuable bioisostere for other common saturated heterocycles like piperidine, pyrrolidine, and morpholine. researchgate.netnih.gov Its appeal lies in its ability to introduce greater three-dimensionality (sp3 character) into otherwise planar molecules, a strategy linked to improved solubility and reduced risk of off-target toxicity. tcichemicals.com

The replacement of larger rings with the more compact azetidine moiety can lead to significant improvements in physicochemical properties. In one study on γ-secretase inhibitors, replacing a pyrazine (B50134) ring with an azetidine resulted in a compound with a tenfold increase in aqueous solubility. nih.gov Similarly, azetidine has been successfully used as a bioisostere for piperazine (B1678402) and morpholine, contributing to enhanced drug-like properties. tcichemicals.combaranlab.org The substitution of a piperidine or pyrrolidine ring with azetidine can subtly alter the orientation of substituents, which can be leveraged to fine-tune binding interactions with a target protein. researchgate.net This makes azetidine a privileged scaffold in drug discovery, offering a unique combination of rigidity, stability, and favorable pharmacokinetic characteristics. researchgate.net

Original HeterocycleBioisosteric ReplacementObserved ImprovementReference(s)
PyrazineAzetidine10-fold improved aqueous solubility nih.gov
PiperazineAzetidineIncreased sp3 character, improved solubility tcichemicals.com
MorpholineAzetidineIncreased sp3 character, improved solubility tcichemicals.com
PiperidineAzetidineCan alter antagonist potency, potential for new leads researchgate.net

Influence of Substituents on the Azetidine Moiety on Compound Potency and Selectivity

The substitution pattern on the azetidine ring is a critical determinant of a compound's potency and selectivity. Even small modifications can lead to significant changes in biological activity by influencing how the molecule fits into a receptor's binding pocket.

In the development of inhibitors for the cysteine protease cathepsin K, introducing a basic nitrogen atom into the P3 element of a 3,4-disubstituted azetidin-2-one (B1220530) series was key to achieving high potency and selectivity. nih.gov This highlights the importance of incorporating specific functional groups that can engage in key interactions, such as hydrogen bonding or ionic interactions, with the target enzyme.

Furthermore, employing a conformational restriction strategy by introducing a 3-aryl-azetidine moiety at the C-terminus of TZT-1027 analogues led to compounds with excellent antiproliferative activities. mdpi.com The most potent compound from this series, 1a , exhibited IC50 values in the low nanomolar range against A549 and HCT116 cancer cell lines. mdpi.com This demonstrates that using the azetidine ring to limit the conformational freedom of a molecule can lock it into a bioactive conformation, thereby enhancing its potency.

Compound SeriesAzetidine SubstitutionEffect on Biological ActivityTargetReference
Azetidin-2-onesIntroduction of a basic nitrogen in the P3 elementAchieved high potency and selectivityCathepsin K nih.gov
TZT-1027 Analogues3-Aryl-azetidine moietyConformational restriction leading to potent antiproliferative activity (IC50 = 2.2 nM)Tubulin mdpi.com
STAT3 InhibitorsAzetidine scaffold as a coreLed to a new class of potent small-molecule STAT3 inhibitorsSTAT3 nih.gov

Influence of Substituents on the Piperidine Moiety on Biological Activity

The piperidine ring serves as a versatile anchor for a wide array of substituents that can modulate a compound's pharmacological profile. ajchem-a.comnih.gov The nature, position, and orientation of these substituents are pivotal in defining the molecule's interaction with its biological target. mdpi.com

SAR studies on choline (B1196258) transporter inhibitors based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold revealed that modifications to the piperidine nitrogen were critical. nih.gov For instance, removing an isopropyl group from the piperidine ether resulted in a significant drop in activity, whereas a methylpiperidine ether analog was equipotent, indicating a specific size and electronic requirement at this position. nih.gov In a different series of compounds targeting Trypanosoma cruzi, introducing unsaturation into the piperidine ring led to a tenfold increase in potency, suggesting that a more rigid or planar conformation was favorable for activity. dndi.org

The stereochemistry of substituents on the piperidine ring can have a dramatic effect on biological activity, often determining whether a compound acts as an agonist or an antagonist. For 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands, the preferred conformation of the 4-aryl group was a key factor. nih.gov

Compounds that showed a preference for an axial orientation of the 4-aryl group in a chair conformation were consistently potent agonists. nih.gov Conversely, antagonist properties were observed in compounds where the 4-aryl group preferentially adopted an equatorial position, such as in the cis 3,4-dimethyl derivative. nih.gov This stark difference underscores the highly specific three-dimensional requirements of the opioid receptor binding site, where the spatial arrangement of the aryl group dictates the nature of the pharmacological response.

Compound ClassStereochemical FeaturePharmacological OutcomeReceptor ClassReference
4-Alkyl-4-arylpiperidinesPreference for axial 4-aryl chair conformationPotent agonist activityOpioid nih.gov
4-Alkyl-4-arylpiperidinesPreference for equatorial 4-aryl chair conformationAntagonist propertiesOpioid nih.gov

Optimization of Linker and Spacer Units within Derivative Architectures

The rational design of biologically active molecules frequently involves the optimization of linker and spacer units to properly orient pharmacophoric elements and to fine-tune physicochemical properties. In the context of derivatives containing the this compound scaffold, the strategic modification of linkers and spacers plays a crucial role in modulating potency and selectivity. Research into analogous architectures, such as cyclic amine spacers in kinase inhibitors, provides valuable structure-activity relationship (SAR) insights that can be extrapolated to this class of compounds.

Systematic variations of the cyclic amine linker, for instance, have demonstrated that even subtle structural changes can lead to significant differences in biological activity. Studies on anilinoquinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) have explored the replacement of a piperidine spacer with other cyclic amines like azetidine and pyrrolidine. nih.govresearchgate.net These investigations reveal intriguing SAR trends where the size and stereochemistry of the spacer unit directly impact inhibitory potency.

For example, in a series of acrylamide-based irreversible inhibitors, replacing a piperidine linker with an azetidine ring resulted in an increased potency against the double mutant (DM) form of EGFR, while showing comparable potency against the wild-type (WT) form. nih.govresearchgate.net This suggests that the more compact and rigid azetidine linker may provide a more favorable vector for the warhead to interact with the target enzyme.

Furthermore, the stereochemistry of the spacer unit has been shown to be a critical determinant of activity. When a pyrrolidine ring was used as the linker, a clear stereochemical preference was observed. The (S)-enantiomer of the pyrrolidine-linked inhibitor demonstrated significantly greater potency against both WT and DM EGFR compared to its (R)-enantiomer. nih.govresearchgate.net This highlights the importance of the three-dimensional arrangement of the spacer unit in achieving optimal molecular recognition at the active site. The potency of the (S)-pyrrolidine derivative was found to be comparable to the original piperidine-containing compound. nih.govresearchgate.net

The following table summarizes the structure-activity relationships for variations in the cyclic amine spacer group in a relevant series of EGFR inhibitors.

Compound IDCyclic Amine SpacerEGFR WT pIC50EGFR DM pIC50
8 Piperidine8.3 ± 0.078.0 ± 0.6
16 (R)-Pyrrolidine6.5 ± 0.087.0 ± 0.2
17 (S)-Pyrrolidine8.3 ± 0.28.2 ± 0.3
18 Azetidine8.4 ± 0.058.8 ± 0.5

These findings underscore that the optimization of linker and spacer units is a multifaceted process. It involves modulating not only the length and flexibility of the linker, as seen with the general strategy of replacing longer linkers with shorter ones to improve metabolic stability lookchem.com, but also its ring size and stereochemical configuration. For derivatives of this compound, these principles are directly applicable, suggesting that careful selection of linker moieties is essential for maximizing biological efficacy and achieving desired pharmacological profiles.

Applications As Building Blocks and Intermediates in Organic Synthesis

Role of 4-(Azetidin-3-yloxy)piperidine as a Core Heterocyclic Building Block

In medicinal chemistry, azetidine (B1206935) and piperidine (B6355638) rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds and approved pharmaceuticals. researchgate.netnih.gov Azetidines, in particular, are prized for imparting molecular rigidity, improving aqueous solubility, and serving as stable isosteres for larger ring systems. researchgate.net The piperidine moiety is one of the most common heterocyclic building blocks in drug construction, valued for its ability to orient substituents in defined spatial vectors and engage in crucial interactions with biological targets. nih.govnih.gov

The compound this compound merges the favorable attributes of both heterocycles. This fusion creates a non-planar, rigid scaffold that can introduce specific conformational constraints into a larger molecule. Its utility as a building block is rooted in several key features:

Structural Rigidity and 3D Shape: The inherent strain of the azetidine ring and the stable chair conformation of the piperidine ring result in a well-defined three-dimensional structure. This is highly advantageous in drug design for optimizing interactions within a protein's binding pocket.

Bioisosteric Replacement: The this compound framework can serve as a bioisostere for other common structural motifs, such as piperazine (B1678402). This substitution can significantly alter a compound's physicochemical properties, including polarity, lipophilicity, and metabolic stability, while preserving key hydrogen bonding interactions. smolecule.com

Vectors for Diversification: The two secondary amine groups provide distinct points for chemical modification, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).

These characteristics make it a sought-after building block for generating libraries of lead-like molecules, particularly those targeting the central nervous system (CNS), where properties like solubility and rigidity are critical. nih.govsmolecule.com

Utility in the Construction of Complex Pharmaceutical Scaffolds and Chemical Probes

The bifunctional nature and distinct stereochemistry of this compound make it an exemplary intermediate for assembling intricate molecular architectures found in pharmaceuticals and chemical probes. It provides a robust core upon which additional complexity and functionality can be built.

The this compound scaffold is particularly valuable in the development of drug candidates targeting the central nervous system. Its structure is thought to contribute to favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier. smolecule.com The broader class of 4-oxypiperidine ethers has been successfully utilized to develop potent ligands for CNS targets, such as histamine (B1213489) H3 receptor antagonists for neurodegenerative disorders. nih.gov

Furthermore, derivatives of this scaffold have shown potential in modulating enzyme activity. For instance, molecules incorporating this framework have been investigated as competitive inhibitors of glucocerebrosidase, an enzyme implicated in metabolic disorders like Gaucher's disease. smolecule.com The ability to modify the scaffold allows for fine-tuning of potency and selectivity, making it a valuable precursor in lead optimization campaigns. smolecule.com

Therapeutic AreaTarget ClassRole of this compound ScaffoldReference
Neurological DisordersGPCRs (e.g., Histamine H3 Receptor)Provides a rigid core for CNS-penetrant antagonists. smolecule.comnih.gov
Metabolic Disorders (e.g., Gaucher's Disease)Enzymes (e.g., Glucocerebrosidase)Serves as a precursor for developing competitive enzyme inhibitors. smolecule.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are powerful tools for rapidly generating molecular diversity. researchgate.netmdpi.com These reactions are highly efficient and allow for the creation of complex scaffolds from simple, readily available materials. researchgate.net

Building blocks containing piperidine motifs are frequently employed in MCRs, such as the Mannich or Ugi reactions, to construct diverse libraries of heterocyclic compounds. mdpi.comrsc.org While specific published examples detailing the use of this compound in MCRs are not prominent, its structure is ideally suited for such applications. With two distinct secondary amine nucleophiles (one typically protected), it can be selectively introduced into MCR schemes. This allows for the attachment of diverse substituents in a single, efficient step, leading to the rapid synthesis of complex and densely functionalized molecules, which is a key goal in modern drug discovery.

Development of Diverse Compound Libraries

The creation of large, structurally diverse compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound serves as an advanced building block for constructing such libraries, enabling the exploration of novel chemical space.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify new, patentable core structures (chemotypes) while retaining the biological activity of a known parent compound. uniroma1.itniper.gov.in The goal is often to improve properties such as potency, selectivity, solubility, or metabolic stability. uniroma1.itnih.gov This approach involves replacing the central scaffold of a molecule with a structurally distinct core that maintains a similar spatial arrangement of key functional groups. researchgate.net

The this compound motif is an excellent tool for scaffold hopping. Its rigid, three-dimensional structure can effectively mimic the topology of other cyclic systems. It can be used to replace more common scaffolds, such as a substituted piperazine or piperidine, in an existing drug molecule. smolecule.com Such a "hop" can lead to significant benefits:

Improved Physicochemical Properties: Replacing a more lipophilic scaffold can enhance aqueous solubility. uniroma1.it

Enhanced Metabolic Stability: The introduction of the azetidine ring can block sites of metabolism. niper.gov.in

Novel Intellectual Property: The resulting molecule possesses a new core structure, opening avenues for new patents. uniroma1.it

This strategy has been successfully applied in the discovery of inhibitors for various targets, including kinases and viral proteins, demonstrating its power in lead optimization. niper.gov.innamiki-s.co.jp

DNA-Encoded Libraries (DELs) have revolutionized hit identification by enabling the synthesis and screening of libraries containing billions of unique compounds in a single experiment. nih.govnih.gov The technology relies on a "split-and-pool" combinatorial synthesis approach, where each chemical building block added to the growing molecule is recorded by the enzymatic ligation of a unique DNA barcode. chemrxiv.orgresearchgate.net

The success of a DEL campaign depends on the quality and diversity of the chemical building blocks used. These reagents must be compatible with the aqueous, on-DNA reaction conditions. frontiersin.org Given the high prevalence of azetidine and piperidine motifs in known drugs, building blocks like this compound are highly valuable for inclusion in DEL designs. Incorporating such sp³-rich, rigid scaffolds increases the three-dimensional character and drug-likeness of the library, enhancing the probability of identifying high-quality hits against challenging protein targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Azetidin-3-yloxy)piperidine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between azetidine and piperidine derivatives. For example, intermediates like 3-[(4-iodophenoxy)methyl]piperidine (analogous to ) can be functionalized via palladium-catalyzed cross-coupling or alkylation. Post-synthesis, purity validation requires HPLC (retention time and peak area analysis) and NMR (integration of characteristic proton signals, e.g., azetidine’s strained ring protons at δ 3.5–4.5 ppm). Mass spectrometry (HRMS ) confirms molecular weight accuracy .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural analysis : Use 1H/13C NMR to assign stereochemistry and confirm the azetidine-piperidine ether linkage. For example, the azetidine oxygen’s deshielding effect alters neighboring proton shifts.
  • Physicochemical properties : Determine solubility via shake-flask experiments in polar (e.g., DMSO) and nonpolar solvents. Calculate LogP using reverse-phase HPLC or computational tools (e.g., ChemAxon). Thermal stability can be assessed via DSC/TGA .

Advanced Research Questions

Q. What strategies address contradictory data in the reactivity or biological activity of this compound derivatives?

  • Methodological Answer :

  • Systematic variation : Test reaction conditions (e.g., solvent polarity, temperature) to identify outliers. For biological activity discrepancies, replicate assays with stricter controls (e.g., cell line authentication, standardized IC50 protocols).
  • Statistical analysis : Apply factorial design (e.g., 2^k designs) to isolate confounding variables. Use ANOVA to assess significance of observed differences .

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking studies : Use Schrödinger’s Glide or AutoDock Vina to model binding poses in target proteins (e.g., GPCRs or kinases). Validate with MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes.
  • Pharmacophore mapping : Generate 3D pharmacophore models (e.g., LigandScout) to identify critical hydrogen-bond acceptors from the azetidine oxygen and piperidine nitrogen .

Q. What are the design considerations for multi-step syntheses of this compound to optimize yield and minimize side products?

  • Methodological Answer :

  • Stepwise optimization : Use Design of Experiments (DoE ) to prioritize steps with low yields (e.g., azetidine ring formation). For example, highlights the role of solvent selection (DMF vs. THF) in minimizing byproducts.
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediates in real time .

Q. How to evaluate the compound’s ADME properties in preclinical research?

  • Methodological Answer :

  • In vitro assays : Assess metabolic stability using liver microsomes (e.g., human/rat CYP450 isoforms). Measure permeability via Caco-2 or PAMPA assays.
  • Bioanalytical validation : Quantify plasma concentrations using LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) .

Q. What analytical techniques resolve stereochemical challenges in the synthesis of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers. Confirm absolute configuration via X-ray crystallography (if crystalline) or ECD/VCD spectroscopy .

Q. How to assess the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with modifications to the azetidine (e.g., N-alkylation) or piperidine (e.g., fluorination) moieties. Test against target assays (e.g., kinase inhibition).
  • Target engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.